molecular formula C10H13NO3S B2527916 N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide CAS No. 99076-22-9

N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide

Cat. No. B2527916
CAS RN: 99076-22-9
M. Wt: 227.28
InChI Key: MPEXTMWSTYMCQL-UHFFFAOYSA-N
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Description

The compound "N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide" is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, paper explores derivatives of acetamide with dimethylphenyl groups and dichloroacetamide functionalities. The study includes extensive spectroscopic investigations and quantum chemical studies to understand the structural and vibrational characteristics of these compounds. Similarly, paper discusses the synthesis of a series of compounds where the acetamide is linked to a substituted oxadiazole and a methoxy-chlorophenyl group. These compounds were synthesized through a multi-step process and were evaluated for their biological activity, particularly against various enzymes.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In paper , the process begins with the conversion of aromatic organic acids into esters, followed by transformation into hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final step involves the reaction of these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide to yield the target compounds. This synthesis route highlights the complexity and the necessity of careful planning and execution in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide" has been analyzed using quantum chemical methods, as described in paper . Ab initio and DFT studies with 6-31G** and cc-pVDZ basis sets were employed to determine the structural and thermodynamical properties. The influence of substituents on the amide group was also investigated, providing insights into how different groups can affect the overall molecular conformation and stability.

Chemical Reactions Analysis

While the specific chemical reactions of "N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide" are not detailed, the reactions involved in the synthesis of related compounds, as mentioned in paper , involve nucleophilic substitution and condensation reactions. These reactions are fundamental in the field of organic chemistry and are widely used for the construction of complex molecules, including pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide" can be inferred from spectroscopic data and computational studies. Paper provides experimental and computed values that agree well, indicating the reliability of computational methods in predicting such properties. The analysis of frontier molecular orbitals and natural bond orbital (NBO) analysis gives further insight into the electronic interactions within the molecule, which are crucial for understanding reactivity and interaction with biological targets.

Scientific Research Applications

Biological Effects of Dimethyl Derivatives

A review focusing on the biological effects of acetamide, formamide, and their mono and dimethyl derivatives, including those with dimethoxyphenyl rings, indicates significant commercial importance and a broadened understanding of their biological impacts over the years. This includes varied biological responses and environmental toxicology, suggesting a potential avenue for exploring N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide's environmental and biological interactions (Kennedy, 2001).

Mechanism of β-O-4 Bond Cleavage in Lignin

Research on the acidolysis of lignin model compounds, including those with dimethoxyphenyl structures, sheds light on the chemical behavior and transformation potential of such compounds. This could imply research avenues for N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide in lignin model studies or related biochemical applications (Yokoyama, 2015).

Antitumor and Anti-inflammatory Properties

A comprehensive review of the antitumor drug etoposide reveals insights into metabolites with dimethoxyphenol rings, highlighting the importance of oxidative transformations in such structures for inducing DNA damage. This suggests a potential area of research for N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide in the context of its metabolites and their effects on DNA, possibly in antitumor applications (van Maanen et al., 1988).

Serotonergic Hallucinogens and Biological Activities

The study of serotonergic hallucinogens, particularly focusing on 2,5-dimethoxy-substituted phenethylamines, reveals the significant biological activities mediated by 5-HT2A receptor activation. While N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide may not directly fall under this category, the insights into receptor interactions and biological effects of structurally related compounds could inform pharmacological research and applications of this compound (Halberstadt, 2017).

Safety And Hazards

This would involve assessing the compound’s toxicity, flammability, and other safety hazards.


Future Directions

This would involve proposing further studies that could be done to learn more about the compound, such as testing it in new reactions, studying its behavior in biological systems, or developing new synthetic routes to make it.


For a specific compound, these analyses would typically be conducted using a combination of laboratory experiments and computational modeling, and the results would be published in scientific papers. Therefore, a comprehensive analysis of a specific compound would involve a thorough literature search to find all relevant papers, followed by a careful reading and synthesis of the results reported in those papers.


properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-13-7-3-4-9(14-2)8(5-7)11-10(12)6-15/h3-5,15H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEXTMWSTYMCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide

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